molecular formula C20H20O4 B1675287 Licarin B CAS No. 51020-87-2

Licarin B

Cat. No. B1675287
CAS RN: 51020-87-2
M. Wt: 324.4 g/mol
InChI Key: DMMQXURQRMNSBM-YZAYTREXSA-N
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Description

Licarin B is a secondary metabolite found in many plant species, including Myristica fragrans . It belongs to the class of neolignans and has a dihydrobenzofuran nucleus derived from phenylpropanoids . Licarin B is known for its multi-functional biological properties and has shown potential in studying cancer .


Synthesis Analysis

Licarin B can be obtained through organic synthesis and biosynthetic methodologies . It is derived from phenylpropanoids and can be used as a starting compound in the semi-synthetic synthesis of analogues .


Molecular Structure Analysis

The molecular formula of Licarin B is C20H20O4 . It has a molecular weight of 324.370 Da . The structure of Licarin B includes a dihydrobenzofuran nucleus .


Chemical Reactions Analysis

Licarin B is known to interact with various biological targets. For instance, it acts as a partial PPARγ receptor agonist . It also improves insulin sensitivity by regulating the expression and translocation of GLUT4 via the IRS-1/PI3K/AKT pathway .


Physical And Chemical Properties Analysis

Licarin B has a molecular weight of 324.3704 . More specific physical and chemical properties may be found in the Certificate of Analysis provided by the manufacturer .

Scientific Research Applications

Antiphotoaging Agent

Licarin B exhibits potential as an antiphotoaging agent. A study found that a related compound, Licarin E, attenuated UVB-induced expression of matrix metalloproteinase-1 and increased type-1 procollagen expression in UVB-irradiated human skin fibroblasts. This suggests that Licarin B could similarly help in managing skin photoaging due to UV exposure (Kwon, Kim, Kim, & Hwang, 2011).

Antimicrobial and Antiparasitic Properties

Licarin B and its derivatives have shown promising antimicrobial and antiparasitic properties. A study highlighted the effectiveness of Licarin A, a compound closely related to Licarin B, against Leishmania major, indicating potential in treating leishmaniasis (Néris et al., 2013). Another study on Licarin B demonstrated significant activity against Toxoplasma gondii, suggesting its potential as an anti-toxoplasmosis agent (Zhang et al., 2021).

Treatment of Inflammatory Eye Diseases

Licarin A, a structurally similar compound to Licarin B, has been explored for its therapeutic efficacy in treating intraocular inflammation, hinting at possible applications of Licarin B in ocular health (Paiva et al., 2021).

Potential for Treating Obesity

Licarin B has shown promise in promoting the formation of brown-like adipocytes from mesenchymal stem cells, suggesting a role in managing obesity. This study found that Licarin A stimulated the development of brown-like adipocytes, which are known for their role in energy expenditure and obesity control (Yoon, Imran, & Kim, 2018).

Antitubercular Activity

Licarin A, closely related to Licarin B, has demonstrated significant antititubercular activity. It reduced pulmonary bacillary burdens and pneumonia in mice infected with drug-sensitive or multidrug-resistant strains of Mycobacterium tuberculosis. This finding suggests potential applications of Licarin B in treating tuberculosis, especially against multidrug-resistant strains (León-Díaz et al., 2013).

Antiparasitic Activity Against Trypanosoma cruzi

Licarin A has shown significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. This implies that Licarin B might also be effective in treating this parasitic infection (Morais et al., 2020).

Improving Insulin Sensitivity

Licarin B from Myristica fragrans has been found to improve insulin sensitivity. It activates PPARγ and stimulates the GLUT4 expression in the IRS-1/PI3K/AKT pathway in 3T3-L1 adipocytes. This points to its potential use in managing insulin resistance and related complications (Shyni et al., 2016).

Antiplatelet Aggregation and Neuroprotective Activities

Licarin B, along with other lignans from Saururus chinensis, has shown significant inhibitory activities on ADP-induced platelet aggregation and promising neuroprotective effects. These findings suggest potential applications in cardiovascular health and neuroprotection (Qu et al., 2014).

Safety And Hazards

The safety data sheet for Licarin B provides information on its hazards . It is recommended for research and development use only, under the supervision of a technically qualified individual .

Future Directions

Licarin B has shown promising potential in various areas of research, particularly in the treatment of insulin resistance and associated complications through its partial PPARγ activity . Its multi-functional biological properties suggest that it could be a promising prototype for the development of new medicinal drugs .

properties

IUPAC Name

5-[(2R,3R)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-4-5-13-8-15-12(2)19(24-20(15)18(9-13)21-3)14-6-7-16-17(10-14)23-11-22-16/h4-10,12,19H,11H2,1-3H3/b5-4+/t12-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMQXURQRMNSBM-YZAYTREXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC2=C(C(=C1)OC)O[C@H]([C@@H]2C)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317642
Record name (-)-Licarin-B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Licarin B

CAS RN

51020-87-2
Record name (-)-Licarin-B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51020-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Licarin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051020872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Licarin-B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
323
Citations
J Zhang, H Si, K Lv, Y Qiu, J Sun, Y Bai, B Li… - Frontiers in Cell and …, 2021 - frontiersin.org
… ΔΨm in the control group without licarin-B incubation, and licarin-B decreased the ΔΨm in T… of licarin-B (18 μg/mL) for an extended period (Figure 6A). As the licarin-B concentration …
Number of citations: 15 www.frontiersin.org
IL Tsai, JH Chen, IS Chen - The Chinese Pharmaceutical Journal, 2002 - airitilibrary.com
PerseaJ G (I) I (7S,8S)-7,8-dihydro-7-(3,4-mefhylenedioxyphenyJ)-l’-formyl-3’-methoxy-8meethylbenzofuranj was previously isolated as a mixture with acuminatin (2) from the stem …
Number of citations: 2 www.airitilibrary.com
GL Shyni, K Sasidharan, SK Francis, AA Das, MS Nair… - Rsc Advances, 2016 - pubs.rsc.org
… The objective of the present study is to characterize the cellular effect of Licarin B (LB), a neolignan isolated from Myristica fragrans on the PPARγ and insulin signaling pathways in 3T3-…
Number of citations: 23 pubs.rsc.org
TA Engler, W Chai - Tetrahedron letters, 1996 - Elsevier
… 4 Stifle coupling 7 of iodides 8 with (E)-propenyltributyltin 8 gave (_-I:)-licarin B (ga) and analog 9h 4 in 84-86% yield. Although amides 3 and 5 could be obtained free of their cis-…
Number of citations: 34 www.sciencedirect.com
YB Kim, IIY Park, KH Shin - Archives of Pharmacal Research, 1991 - Springer
… In the present study, we analysed the three dimensional structure of licarin-B (Fig. 1), one of the active principles, by singlc crystal X-ray diffraction technique. We wcre motivated to …
Number of citations: 14 link.springer.com
W Qu, J Xue, FH Wu, JY Liang - Chemistry of natural compounds, 2014 - Springer
… )butane (1), together with six known lignans, saucernetin diol (2), licarin A (3), di-O-methyltetrahydrofuriguaiacin (4), ent-sauchinone (5), (–)-dihydroguaiaretic acid (6), and licarin B (7), …
Number of citations: 12 link.springer.com
R León-Díaz, M Meckes, S Said-Fernández… - Memórias do Instituto …, 2010 - SciELO Brasil
… taliscana was tested by microdilution alamar blue assay against Mycobacterium strains and bioguided fractionation led to the isolation of the neolignans licarin A, licarin B and …
Number of citations: 97 www.scielo.br
CJ Aiba, RGC Correa, OR Gottlieb - Phytochemistry, 1973 - Elsevier
… These are defined as shown in Ia for licarin-A and in Ib for licarin-B through analysis of the 220 MHz spectrum obtained for the latter compound. The absolute stereochemistry shown in …
Number of citations: 88 www.sciencedirect.com
Y Yoshioka, R Kono, M Kuse, Y Yamashita… - Food & Function, 2022 - pubs.rsc.org
… and ADTP promoted the translocation of glucose transporter 4 (GLUT4) through phosphorylation of AMP-activated protein kinase in L6 myotubes 15 min after treatment, while licarin B …
Number of citations: 3 pubs.rsc.org
CJ Aiba, OR Gottlieb - Phytochemistry, 1975 - Elsevier
… and licarin-B. a synthesis of la seemed to be required. This was achieved. … synthetic licarin-B is indeed an oil and it can be concluded that cupomatenoid-S. a gum, [x]~, +43 [I] …
Number of citations: 14 www.sciencedirect.com

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